molecular formula C15H19ClN4O2 B4820492 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide CAS No. 6045-50-7

6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide

Cat. No. B4820492
CAS RN: 6045-50-7
M. Wt: 322.79 g/mol
InChI Key: BTIXSXHIHNVUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide, also known as CPQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known for its potent antioxidant and anti-inflammatory properties and has been shown to have a significant impact on cellular signaling pathways.

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide is not fully understood, but it is known to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has also been shown to modulate the expression of various genes involved in cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide, including the development of more potent derivatives with fewer side effects, the identification of new therapeutic applications for 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide for different diseases.

Scientific Research Applications

6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several studies have shown that 6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide has potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-10-11(2)20(22)15-9-13(12(16)8-14(15)19(10)21)18-6-4-17(3)5-7-18/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXSXHIHNVUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])Cl)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365860
Record name 6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6045-50-7
Record name 6-chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide
Reactant of Route 2
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide
Reactant of Route 3
Reactant of Route 3
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide
Reactant of Route 4
Reactant of Route 4
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide
Reactant of Route 5
Reactant of Route 5
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide
Reactant of Route 6
Reactant of Route 6
6-chloro-2,3-dimethyl-7-(4-methyl-1-piperazinyl)quinoxaline 1,4-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.